

CAS number and molecular formula of Carbamazepine-D8

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Compound of Interest

Compound Name: Carbamazepine-D8

Cat. No.: B15585688 Get Quote

Carbamazepine-D8: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Carbamazepine-D8**, a deuterated analog of the anticonvulsant drug Carbamazepine. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and pathway visualizations to support its application in scientific research.

Core Data Summary

Carbamazepine-D8 is a stable isotope-labeled version of Carbamazepine, widely utilized as an internal standard in bioanalytical studies. Its physical and chemical properties are summarized below.



Property	Value	Source
CAS Number	1538624-35-9	N/A
Molecular Formula	C15H4D8N2O	[1]
Molecular Weight	244.32 g/mol	[1][2]
IUPAC Name	5H-Dibenz[b,f]azepine-5- carboxamide-d8	N/A
Purity	>95% (HPLC)	[1]
Storage Temperature	-20°C	[1]
Physical Format	Neat Solid	[1]

Experimental Protocols

Carbamazepine-D8 is crucial for the accurate quantification of Carbamazepine in biological matrices. Below are detailed methodologies for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Quantitative Analysis of Carbamazepine in Human Plasma using LC-MS/MS

This protocol outlines a common method for the determination of Carbamazepine concentrations in human plasma, employing **Carbamazepine-D8** as an internal standard to ensure accuracy and precision.

1. Sample Preparation:

- Protein Precipitation: To a 100 μ L aliquot of human plasma, add 300 μ L of acetonitrile containing a known concentration of **Carbamazepine-D8** (e.g., 100 ng/mL).
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.



- Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
- 2. Liquid Chromatography Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - o 0-1.0 min: 5% B
 - 1.0-3.0 min: Linear gradient from 5% to 95% B
 - o 3.0-4.0 min: Hold at 95% B
 - 4.0-4.1 min: Linear gradient from 95% to 5% B
 - 4.1-5.0 min: Hold at 5% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- 3. Mass Spectrometry Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:



- Carbamazepine: Precursor ion (m/z) 237.1 → Product ion (m/z) 194.1
- Carbamazepine-D8 (Internal Standard): Precursor ion (m/z) 245.1 → Product ion (m/z) 202.2
- Ion Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

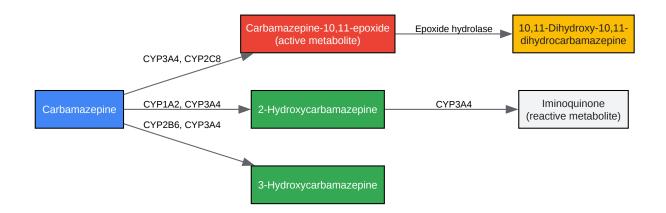
Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 800 L/hr

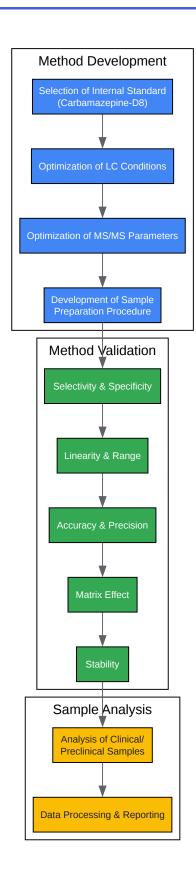
Metabolic Pathway of Carbamazepine

Carbamazepine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway involves the formation of Carbamazepine-10,11-epoxide, an active metabolite. The following diagram illustrates the key steps in the biotransformation of Carbamazepine.









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References

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- 2. Carbamazepine-D8 | C15H12N2O | CID 76973613 PubChem [pubchem.ncbi.nlm.nih.gov]
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